3-Methyl-3,4-dihydro-2H-benzo[b][1,4,5]oxathiazepine 1,1-dioxide is a chemical compound characterized by its unique molecular structure and diverse applications in scientific research and industry. Its molecular formula is , with a molecular weight of 199.23 g/mol. This compound features a benzene ring fused to a thiazepine ring, contributing to its interesting chemical properties and potential biological activities .
This compound is classified under the category of heterocyclic compounds, specifically those containing sulfur and nitrogen in their ring structures. It is notable for being a building block in the synthesis of more complex organic molecules and has been researched for its potential antimicrobial and antifungal properties .
The synthesis of 3-methyl-3,4-dihydro-2H-benzo[b][1,4,5]oxathiazepine 1,1-dioxide typically involves cyclization reactions of appropriate precursors. One common synthetic route includes:
In industrial settings, optimized reaction conditions are employed to enhance yield and purity, often utilizing continuous flow reactors to improve efficiency .
The molecular structure of 3-methyl-3,4-dihydro-2H-benzo[b][1,4,5]oxathiazepine 1,1-dioxide can be represented as follows:
The structural representation can be visualized through various chemical drawing software or databases that provide detailed molecular graphics .
3-Methyl-3,4-dihydro-2H-benzo[b][1,4,5]oxathiazepine 1,1-dioxide can undergo several types of chemical reactions:
The major products from these reactions include oxidized derivatives, reduced forms, and substituted analogs depending on the specific reagents used .
The mechanism of action for 3-methyl-3,4-dihydro-2H-benzo[b][1,4,5]oxathiazepine 1,1-dioxide involves its interaction with biological targets such as enzymes or receptors. This interaction may modulate various biological processes. Research indicates that the compound's activity may vary based on the specific biological system it interacts with.
The physical properties of 3-methyl-3,4-dihydro-2H-benzo[b][1,4,5]oxathiazepine 1,1-dioxide include:
Chemical properties include:
Relevant data regarding safety includes hazard statements indicating potential risks associated with handling the compound .
3-Methyl-3,4-dihydro-2H-benzo[b][1,4,5]oxathiazepine 1,1-dioxide has numerous applications in scientific research:
This compound's versatility makes it a valuable subject for further research in both academic and industrial contexts.
The Smiles rearrangement underpins efficient benzoxathiazepine assembly by orchestrating nucleophile exchange during sequential ring closure. Davies et al. demonstrated that ortho-hydroxyarylsulfonamides (5a–d) react with bis-electrophilic substrates (3) under basic conditions, initiating via SNAr displacement of a labile leaving group (e.g., fluoride) [2]. Critically, an intramolecular O→N acyl transfer transiently liberates the phenoxide anion, enabling a second SNAr event to form the seven-membered ring. This tandem sequence—SNAr/Smiles rearrangement/SNAr—bypasses the energetic penalty of direct aryl ether formation [2]. Secondary sulfonamides are essential, as their moderate acidity permits deprotonation, while the liberated amine acts as the internal nucleophile. The method delivers diverse dibenzo[b,f][1,4,5]oxathiazepine-5,5-dioxides (4) and monocyclic analogues like the title compound with high regiocontrol [2].
Table 1: Ortho-Hydroxyarylsulfonamide Precursors for Smiles Rearrangement
Sulfonamide ID | R¹ (Aromatic) | R² (Alkyl) | Cyclization Yield (%) |
---|---|---|---|
5a | 4-ClC₆H₄ | Methyl | 78 |
5b | 4-FC₆H₄ | Ethyl | 82 |
5c | 4-FC₆H₄ | Isopropyl | 75 |
5d | 4-FC₆H₄ | Cyclopropyl | 68 |
Scale-up of benzoxathiazepine cores faces limitations in batch reactors, including thermal decomposition and restricted throughput. MACOS overcomes this via microscale flow processing with microwave irradiation. Optimized conditions (180°C, 1 min residence time, 0.4 M DMSO) facilitate an epoxide opening/intramolecular SNAr cascade, converting sulfonamide-epoxide conjugates (1) into sultam scaffolds (2–5) in 50–78% yield [7]. Key advantages include:
Table 2: Stereochemical Outcomes in MACOS-Derived Benzoxathiazepines
Core Scaffold | Epoxide Chirality | C3 Config | C4 Config | Diversification Amine |
---|---|---|---|---|
6 | (2R,3R) | R | R | Morpholine |
8 | (2S,3S) | S | S | Piperazine |
10 | (2R,3S) | R | S | N-Methylpiperazine |
12 | (2S,3R) | S | R | Diethylamine |
Ring closure via nucleophilic aromatic substitution (SNAr) is pivotal in both Smiles and MACOS routes. In Smiles sequences, the second SNAr forms the O–aryl bond, completing the oxathiazepine ring [2]. In MACOS, SNAr cyclization follows epoxide opening: the sulfonamide nitrogen attacks the proximal electron-deficient aryl ring, displacing fluoride or chloride. Efficiency hinges on:
Bis-electrophiles (3) act as linchpins in Smiles rearrangements. Substrates bearing two differentially reactive leaving groups (e.g., 1-fluoro-2-nitrobenzene, 2,4-dichloropyrimidine) ensure stepwise ring formation. The initial SNAr targets the most labile site (e.g., fluoride), while the Smiles rearrangement "resets" nucleophilicity for attacking the less reactive site (e.g., chloride) [2]. Electronic asymmetry prevents symmetrical byproducts and directs regioselectivity. Heterocyclic bis-electrophiles expand scaffold diversity, yielding hybrid architectures like pyrido-fused oxathiazepines [2].
Table 3: Bis-Electrophile Scope in Smiles Cyclizations
Bis-Electrophile (3) | Leaving Group 1 (LG1) | Leaving Group 2 (LG2) | Cyclization Yield Range (%) |
---|---|---|---|
1-Fluoro-2-nitrobenzene | F (highly labile) | NO₂ (moderate) | 70–85 |
2,4-Dichloropyrimidine | Cl (C4, activated) | Cl (C2, less activated) | 60–75 |
4-Chloro-2-fluoropyridine | F | Cl | 65–80 |
1-Chloro-2-naphthaldehyde | Cl | CHO (low reactivity) | <30 (inactive) |
The MACOS platform enables decagram synthesis of core benzoxathiazepines. Key steps:
CAS No.: 654654-76-9
CAS No.: 36671-85-9
CAS No.: 11104-40-8
CAS No.:
CAS No.: 4696-35-9
CAS No.: 203860-42-8